molecular formula C11H11NO4 B14797031 [(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid

[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid

Cat. No.: B14797031
M. Wt: 221.21 g/mol
InChI Key: GVNZYOLSGFNSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid is a compound belonging to the class of organic compounds known as isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a tetrahydroisoquinoline moiety, which is a partially saturated isoquinoline ring system, and an acetic acid group. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further functionalized to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into fully saturated isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various isoquinoline derivatives, which can exhibit different biological activities and properties. For example, oxidation reactions can yield quinoline derivatives, while reduction reactions produce fully saturated isoquinoline compounds.

Scientific Research Applications

[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a precursor for the development of novel isoquinoline derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydroisoquinoline: A related compound with a similar structure but lacking the acetic acid group. It exhibits different biological activities and properties.

    Quinoline: An aromatic compound with a fully unsaturated ring system. It has distinct chemical and biological properties compared to this compound.

    Isoquinoline: Another aromatic compound with a similar structure but different functional groups. It is used as a precursor for the synthesis of various isoquinoline derivatives.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetic acid

InChI

InChI=1S/C11H11NO4/c13-10(14)6-16-9-3-1-2-8-7(9)4-5-12-11(8)15/h1-3H,4-6H2,(H,12,15)(H,13,14)

InChI Key

GVNZYOLSGFNSMG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)OCC(=O)O

Origin of Product

United States

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